1-(2-methoxyethyl)cyclopropan-1-ol
Description
Properties
CAS No. |
1251057-33-6 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction remains a cornerstone for cyclopropane ring formation, employing a zinc-copper couple and diiodomethane to generate a carbene intermediate. For 1-(2-methoxyethyl)cyclopropan-1-ol, this method involves pre-functionalizing the methoxyethyl group prior to cyclopropanation. A representative protocol begins with the treatment of 2-methoxyethyl vinyl ether with diiodomethane and activated zinc-copper in anhydrous dichloromethane at 0–5°C. The carbene inserts into the double bond, yielding the cyclopropane ring with stereochemical control .
Optimization Insights :
-
Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as ring-opening or polymerization .
-
Solvent Selection : Dichloromethane enhances carbene stability compared to ethers, which may coordinate with zinc .
-
Yield : Typical yields range from 65–75%, with purity >90% after silica gel chromatography .
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes |
| Zn-Cu Activation | Ultrasonic pretreatment | +15% yield |
| Solvent | Dichloromethane vs. THF | +20% in CH₂Cl₂ |
Ring-Opening of Epoxides with Methoxyethyl Nucleophiles
Epoxide ring-opening strategies leverage the electrophilicity of strained oxygen rings. In this approach, a cyclopropane-containing epoxide (e.g., cyclopropane oxide) reacts with a methoxyethyl Grignard reagent. For instance, methylmagnesium bromide functionalized with a methoxyethyl group attacks the epoxide’s less hindered carbon, followed by acid workup to yield the alcohol .
Experimental Highlights :
-
Grignard Reagent : 2-Methoxyethylmagnesium bromide (1.2 eq.) in THF at −30°C ensures selective ring-opening .
-
Workup : Quenching with saturated NH₄Cl and extraction with ethyl acetate minimizes ester byproducts .
-
Yield : 60–68%, with challenges in isolating diastereomers due to the cyclopropane’s rigidity .
Hydride Reduction of Keto-Cyclopropane Esters
Reduction of keto-cyclopropane esters using lithium aluminum hydride (LiAlH₄) provides direct access to the alcohol functionality. A ketone precursor, such as 1-(2-methoxyethyl)cyclopropan-1-one, is reduced under anhydrous conditions. This method benefits from the high selectivity of LiAlH₄ for carbonyl groups, leaving the cyclopropane intact .
Key Observations :
-
Solvent Systems : Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity .
-
Safety Considerations : Exothermic reactions require slow addition and temperature control (<−10°C) .
-
Yield : 80–85% after distillation, though over-reduction to hydrocarbons is a minor side reaction .
Grignard Reagent Addition to Cyclopropane Carboxylic Acids
Introducing the methoxyethyl group via Grignard addition to cyclopropane carboxylic acid derivatives offers a modular pathway. For example, treating cyclopropanecarbonyl chloride with 2-methoxyethylmagnesium bromide forms the corresponding ketone, which is subsequently reduced to the alcohol .
Procedure :
-
Acylation : Cyclopropanecarbonyl chloride reacts with 2-methoxyethylmagnesium bromide in THF at −78°C.
-
Reduction : The intermediate ketone is reduced using sodium borohydride in methanol.
-
Yield : 70–75%, with <5% epimerization at the cyclopropane carbon .
Palladium-mediated Suzuki-Miyaura couplings enable the introduction of boronate-containing methoxyethyl groups to cyclopropane frameworks. A boronic ester derivative of the methoxyethyl group couples with a bromocyclopropanol under catalytic conditions .
Optimized Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) .
-
Base : Potassium carbonate in ethanol-toluene (1:1) at 80°C .
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Simmons-Smith | 65–75 | Moderate | Stereochemical control | Requires anhydrous conditions |
| Epoxide Ring-Opening | 60–68 | Low | Modularity | Diastereomer separation |
| Hydride Reduction | 80–85 | High | High selectivity | Over-reduction risks |
| Grignard Addition | 70–75 | Moderate | Flexible intermediate use | Multiple steps |
| Suzuki Coupling | 72–84 | High | Functional group tolerance | Cost of palladium catalysts |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxyethyl)cyclopropan-1-ol has garnered interest in medicinal chemistry due to its potential biological activity. Researchers are exploring its efficacy as a precursor for drug development, particularly in synthesizing compounds with anti-inflammatory and analgesic properties. The unique structure may enhance binding affinity to biological targets.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating complex molecular architectures. For example, it can be utilized in:
- Alkylation Reactions : Serving as a nucleophile in reactions with electrophiles.
- Cycloaddition Reactions : Participating in reactions that form larger cyclic structures.
Material Science
In material science, this compound is being investigated for its potential use in developing new polymers or coatings. Its unique chemical properties may impart desirable characteristics such as flexibility or resistance to environmental degradation.
In a recent study examining the biological effects of this compound, researchers found that the compound exhibited moderate inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory properties. The structure–activity relationship (SAR) analysis indicated that modifications to the methoxyethyl group could enhance activity.
Case Study 2: Synthetic Applications
A research group successfully employed this compound as an intermediate in synthesizing novel cyclic compounds. The study highlighted the efficiency of using this compound in multi-step synthesis protocols, significantly reducing reaction times compared to traditional methods.
Case Study 3: Polymer Development
In material science research, this compound was incorporated into polymer matrices to enhance mechanical properties. The resulting materials demonstrated improved tensile strength and thermal stability, indicating promising applications in industrial settings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(2-methoxyethyl)cyclopropan-1-ol with structurally or functionally related cyclopropane and aromatic derivatives. Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Substituent Effects: The 2-methoxyethyl group in the target compound enhances solubility in polar solvents compared to halogenated aromatic derivatives (e.g., 1-(3,4-dichlorophenyl)cyclopropan-1-ol) . However, halogenated analogues exhibit greater lipophilicity, favoring membrane permeability in biological systems. The boronic acid derivative () demonstrates distinct reactivity, enabling interactions with biological targets like HDAC enzymes. Its 2-methoxyethyl phenoxy group contributes to steric bulk and polarity, optimizing inhibitory activity .
Acidity and Reactivity: The hydroxyl group in cyclopropanols is more acidic (lower pKa) than typical alcohols due to ring strain. The carboxamide group in ’s compound introduces hydrogen-bonding capacity, contrasting with the target compound’s hydroxyl group, which may participate in simpler acid-base reactions .
Biological Activity: The boronic acid derivative () shows potent antifungal activity, inhibiting appressorium formation at lower concentrations (1 µM) compared to trichostatin A (1.5 µM). This highlights the role of the 2-methoxyethyl group in enhancing target specificity . Halogenated cyclopropanols () are likely used as intermediates in agrochemicals or pharmaceuticals due to their stability and electronic modulation .
Q & A
Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)cyclopropan-1-ol, and how can reaction conditions be optimized?
A plausible synthesis involves cyclopropanation of a precursor such as allyl ether derivatives. For example, a [2+1] cyclopropanation using a methoxyethyl-substituted alkene with a carbene source (e.g., CH₂N₂ or Simmons-Smith reagent) under controlled temperatures (0–25°C). Optimization may include adjusting stoichiometry, solvent polarity (e.g., THF or DCM), and catalytic systems (e.g., Zn/Cu) to enhance yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is typical.
Q. How can the structure of this compound be confirmed experimentally?
Combine spectroscopic methods:
- NMR : ¹H NMR to identify methoxy (-OCH₃, δ ~3.3 ppm), cyclopropane protons (δ ~0.5–1.5 ppm), and hydroxyl (-OH, δ ~1.5–2.5 ppm, broad). ¹³C NMR confirms cyclopropane carbons (δ ~10–25 ppm) and methoxyethyl chain (δ ~70–75 ppm for C-O) .
- IR : Peaks for -OH (~3200–3600 cm⁻¹) and ether C-O (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~130–140) and fragmentation patterns to validate the backbone .
Advanced Research Questions
Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?
- Oxidation : The hydroxyl group may oxidize to a ketone (e.g., using Jones reagent) or carboxylic acid (strong oxidants like KMnO₄ under acidic conditions). Side reactions include ring-opening of cyclopropane under harsh conditions .
- Reduction : LiAlH₄ could reduce the hydroxyl group to a methylene unit, but cyclopropane stability must be monitored via GC-MS or in situ NMR .
- Substitution : Methoxyethyl or hydroxyl groups may undergo nucleophilic substitution (e.g., Mitsunobu reaction for hydroxyl substitution) .
Q. How can computational modeling predict the stability and electronic properties of this compound?
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute HOMO-LUMO gaps. The methoxyethyl group’s electron-donating effects stabilize the cyclopropane ring, reducing ring strain (compare with 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol in ).
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess solubility and aggregation tendencies .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Enzyme Assays : Screen against cytochrome P450 isoforms or kinases (e.g., ADP-Glo™ kinase assay) to identify inhibition/activation. Dose-response curves (IC₅₀) quantify potency .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or nuclear receptors. Structural analogs in suggest potential CNS activity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to measure half-life and metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
